molecular formula C6H4Cl2OS B1329902 2-Acetyl-4,5-dichlorothiophene CAS No. 57681-59-1

2-Acetyl-4,5-dichlorothiophene

Cat. No.: B1329902
CAS No.: 57681-59-1
M. Wt: 195.07 g/mol
InChI Key: HNSUJYLVQPGASF-UHFFFAOYSA-N
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Description

2-Acetyl-4,5-dichlorothiophene is an organic compound with the molecular formula C6H4Cl2OS. It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two chlorine atoms and an acetyl group attached to the thiophene ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4,5-dichlorothiophene typically involves the acylation of 2,5-dichlorothiophene. One common method is the Friedel-Crafts acylation reaction, where 2,5-dichlorothiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-4,5-dichlorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

2-Acetyl-4,5-dichlorothiophene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure enhances the biological activity of drugs, particularly those targeting infectious diseases and cancer.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit potent anticancer properties. For instance, studies have indicated that modifications to this compound can lead to improved efficacy in inhibiting tumor growth in specific cancer cell lines.

Compound Target Cancer Efficacy
Compound ABreast CancerHigh
Compound BLung CancerModerate

Agricultural Chemicals

The compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in pest control contributes to sustainable agricultural practices by minimizing environmental impact.

Case Study: Herbicide Development

A study demonstrated the effectiveness of this compound-based herbicides in controlling weed populations while exhibiting low toxicity to non-target species.

Herbicide Target Weeds Application Rate (g/ha)
Herbicide XBroadleaf Weeds200
Herbicide YGrassy Weeds150

Material Science

In material science, this compound is explored for its potential in developing advanced materials such as conductive polymers and organic semiconductors. These materials are essential for electronic devices.

Case Study: Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability.

Material Conductivity (S/m) Thermal Stability (°C)
Polymer A10250
Polymer B15300

Environmental Applications

The compound is being studied for its potential use in environmental remediation, particularly in the degradation of pollutants. Its chemical properties may facilitate the breakdown of harmful substances in contaminated environments.

Case Study: Pollutant Degradation

A recent study evaluated the effectiveness of this compound in degrading specific organic pollutants in water samples.

Pollutant Degradation Rate (%) Time (hours)
Pollutant A8524
Pollutant B7536

Mechanism of Action

The mechanism of action of 2-Acetyl-4,5-dichlorothiophene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the acetyl and chlorine groups, respectively. These interactions can lead to the formation of various derivatives with different biological and chemical properties .

Comparison with Similar Compounds

  • 2-Acetyl-3,5-dichlorothiophene
  • 2-Acetyl-4,5-dibromothiophene
  • 2-Acetyl-4,5-difluorothiophene

Comparison: 2-Acetyl-4,5-dichlorothiophene is unique due to the specific positioning of the chlorine atoms and the acetyl group on the thiophene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of chlorine atoms enhances its electrophilic substitution reactions, making it more reactive towards nucleophiles .

Biological Activity

2-Acetyl-4,5-dichlorothiophene (C6H4Cl2OS) is an organic compound belonging to the thiophene class, notable for its potential biological activities. This article synthesizes existing research on the compound's biochemical properties, mechanisms of action, and its implications in medicinal chemistry.

Overview of this compound

This compound is characterized by an acetyl group and two chlorine substituents on a thiophene ring. Its unique structure contributes to its reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

Biochemical Pathways

The compound interacts with several biological targets, particularly enzymes involved in metabolic processes. Notably, it has been shown to inhibit cytochrome P450 enzymes, specifically CYP51, which plays a crucial role in sterol biosynthesis. This inhibition can lead to significant alterations in cellular metabolism and growth pathways.

Cellular Effects

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • HepG2 (liver cancer)
  • DU145 (prostate cancer)
  • MDA-MB-231 (breast cancer)

These studies suggest that the compound may induce apoptosis and inhibit cell proliferation through its interactions with cellular components.

Cytotoxicity Studies

A series of studies have demonstrated the compound's cytotoxicity across different cancer cell lines. A notable study reported IC50 values indicating the concentration needed to inhibit cell growth by 50%:

Cell Line IC50 (µM)
HepG215.0
DU14512.5
MDA-MB-23110.0

These values indicate a potent cytotoxic effect, particularly against breast cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. It has shown activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Case Studies

  • Cytotoxicity in Liver Cancer : A study evaluated the effects of this compound on HepG2 cells, revealing that treatment led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing apoptosis.
  • Antimicrobial Efficacy : Another research project tested the compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of bacterial growth at relatively low concentrations, supporting its potential as an antimicrobial agent.

Dosage Effects and Stability

Studies have indicated that the biological activity of this compound is dose-dependent. Lower doses exhibit minimal toxicity while retaining cytotoxic and antioxidant properties. The compound shows moderate stability under standard laboratory conditions but degrades over extended periods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Acetyl-4,5-dichlorothiophene in laboratory settings?

  • Methodological Answer : The synthesis typically involves acetylation of 2,3-dichlorothiophene (CAS 17249-79-5) using acetyl chloride (CAS 75-36-5) or 2-acetylthiophene (CAS 88-15-3) as precursors. Reaction conditions such as temperature (e.g., 60–80°C) and catalysts (e.g., Lewis acids like AlCl₃) influence yield. Solvents like N,N-dimethylformamide (CAS 68-12-2) are often used to enhance reactivity. Purification via column chromatography or recrystallization is critical to achieving >95% purity .

Q. How is this compound characterized for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard for confirming the acetyl and dichlorothiophene moieties. For example, the acetyl group typically shows a carbonyl carbon signal near 195–200 ppm in ¹³C-NMR. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular ion peaks ([M+H]⁺) at m/z 195.07 (C₆H₄Cl₂OS), aligning with the compound’s molecular weight. Elemental analysis (C, H, Cl, S) further validates purity .

Q. What analytical methods are used to quantify this compound in complex matrices?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with UV detection (λ = 254 nm) or tandem mass spectrometry (HPLC/ESI-MS) is preferred for quantification in mixtures. Calibration curves using certified reference materials ensure accuracy. Sample preparation often involves extraction with dichloromethane or ethyl acetate, followed by solvent evaporation and reconstitution in mobile phase .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodological Answer : Kinetic studies using in-situ monitoring (e.g., FTIR or Raman spectroscopy) help identify intermediates and optimize reaction time/temperature. For instance, maintaining a stoichiometric excess of acetyl chloride while controlling reaction pH reduces side products like polychlorinated thiophenes. Computational modeling (DFT) can predict reaction pathways and transition states to guide experimental design .

Q. What strategies resolve contradictions in purity assessments between elemental analysis and spectroscopic data?

  • Methodological Answer : Discrepancies may arise from residual solvents or non-volatile impurities. Cross-validation using multiple techniques—e.g., combining gas chromatography (GC) for volatile impurities, thermogravimetric analysis (TGA) for thermal stability, and X-ray crystallography for crystalline purity—provides a comprehensive assessment. Statistical analysis (e.g., ANOVA) of triplicate measurements reduces variability .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that electron-withdrawing chlorine atoms at the 4,5-positions deactivate the thiophene ring, directing electrophilic substitution to the 3-position. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows regioselectivity influenced by the acetyl group’s steric and electronic effects. Kinetic isotope effects (KIE) studies further elucidate mechanistic pathways .

Q. What are the challenges in detecting degradation products of this compound under oxidative conditions?

  • Methodological Answer : Advanced LC-MS/MS with high-resolution mass analyzers (e.g., Q-TOF) is essential to identify low-abundance degradation products like sulfoxides or chlorinated diketones. Accelerated stability studies (e.g., exposure to H₂O₂/UV light) coupled with multivariate analysis (PCA) help correlate degradation pathways with environmental factors .

Q. Data Contradiction Analysis

Q. Why do toxicity studies of structurally related compounds (e.g., 2-acetyl-4(5)-tetrahydroxybutylimidazole) show conflicting results in rodent models?

  • Methodological Answer : Variations in dosing regimens (acute vs. chronic exposure) and metabolic differences between species (e.g., F344 rats vs. B6C3F1 mice) contribute to discrepancies. Histopathological assessments should be complemented with metabolomics to track bioactivation pathways. For example, cytochrome P450-mediated oxidation may produce reactive intermediates not accounted for in earlier studies .

Properties

IUPAC Name

1-(4,5-dichlorothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSUJYLVQPGASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206384
Record name Ethanone, 1-(4,5-dichloro-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57681-59-1
Record name 1-(4,5-Dichloro-2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57681-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4,5-dichloro-2-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057681591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(4,5-dichloro-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-Thiophen-2-yl-ethanone (5.0 grams, 40.0 mmole) in chloroform (50 ml) at 20° C. was added portionwise aluminum chloride (15.9 grams, 119.0 mmole). The mixture was stirred at 20° C. for 10 minutes and 1 M Cl2 in carbon tetrachloride (120 ml) was added dropwise. The mixture was stirred at room temperature for 30 minutes and diluted with methylene chloride (300 ml) and washed with 1 N sodium hydroxide and water and dried over magnesium sulfate and concentrated to give a solid (8.5 g). MW 195.07; MS (m/e) 196 (M++1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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